3,5-dimethoxy-N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
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Overview
Description
The compound “3,5-dimethoxy-N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide” is a benzamide derivative. Benzamides are a significant class of amide compounds that have been widely used in various industries, including medical, industrial, biological, and potential drug industries . They have shown a range of biological activities, including anti-tumor, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory effects .
Scientific Research Applications
1. Synthesis and Biological Activity
3,5-Dimethoxy-N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide and its derivatives are often synthesized for their potential biological activities. For instance, a study by Abbas et al. (2014) focused on synthesizing benzothiazole derivatives, including similar compounds, for their antimicrobial activity. These compounds have been utilized as scaffolds for creating various derivatives with potential antimicrobial properties (Abbas, Salem, Kassem, El-Moez, & Elkady, 2014).
2. Antimicrobial and Antioxidant Activities
Some derivatives of this compound have been isolated from endophytic Streptomyces and studied for their antimicrobial and antioxidant activities. A study by Yang et al. (2015) isolated a new benzamide from Streptomyces sp. YIM 67086 and evaluated its antimicrobial and antioxidant activities (Yang, Peng, Yang, Li, Xiong, Zhao, & Ding, 2015).
3. Corrosion Inhibition
Derivatives of benzothiazoles, which are structurally similar to this compound, have been studied for their corrosion inhibiting properties. Hu et al. (2016) synthesized two benzothiazole derivatives to study their effectiveness as corrosion inhibitors for steel in a hydrochloric acid solution, demonstrating the potential application of these compounds in industrial settings (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).
4. Synthesis of Liquid Crystals
Benzothiazole derivatives, including compounds similar to this compound, have been synthesized for their potential use in liquid crystal technology. Ha et al. (2010) synthesized a series of new calamitic liquid crystals with a benzothiazole core, which included a terminal methoxy group and a Schiff base linkage, showing the diverse applications of these compounds in materials science (Ha, Koh, Lee, Yeap, Lin, & Ong, 2010).
Future Directions
Properties
IUPAC Name |
3,5-dimethoxy-N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-5-8-22-17-7-6-14(24-2)12-18(17)27-20(22)21-19(23)13-9-15(25-3)11-16(10-13)26-4/h1,6-7,9-12H,8H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWJPHMDIYMNPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC(=C3)OC)OC)S2)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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